Cas no 202658-88-6 (2-Chloro-N-(methylsulfonyl)acetamide)

2-Chloro-N-(methylsulfonyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-chloro-N-(methylsulfonyl)-
- 2-chloro-N-methylsulfonylacetamide
- 2-Chloro-N-(methylsulfonyl)acetamide
- 2-Chloro-N-(methanesulfonyl)acetamide
- Acetamide,2-chloro-N-(methylsulfonyl)-
- AK595625
- AKOS030563491
- G2PCN6MD6H
- N-(Chloracetyl)methanesulfonamide
- EN300-6985361
- DTXSID40635133
- SY276919
- DB-098672
- 2-CHLORO-N-METHANESULFONYLACETAMIDE
- 202658-88-6
- CIA65888
- MFCD20637131
- CS-13240
- SCHEMBL968395
- CS-M3075
- C3H6ClNO3S
-
- MDL: MFCD20637131
- インチ: 1S/C3H6ClNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6)
- InChIKey: BKLFBPWLPOUGTM-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C(N([H])S(C([H])([H])[H])(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 170.97578
- どういたいしつりょう: 170.9756919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 71.6
じっけんとくせい
- 密度みつど: 1.474±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(48 g/l)(25ºC)、
- PSA: 63.24
2-Chloro-N-(methylsulfonyl)acetamide セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302-H314-H319
- 警告文: P280-P301+P312-P303+P361+P353-P304+P340-P305+P351+P338-P310
- 包装グループ:Ⅲ
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD677270)
2-Chloro-N-(methylsulfonyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A60070-1g |
2-Chloro-N-(methylsulfonyl)acetamide |
202658-88-6 | 97% | 1g |
¥163.0 | 2023-09-08 | |
TRC | C373720-25g |
2-Chloro-N-(methylsulfonyl)acetamide |
202658-88-6 | 25g |
$666.00 | 2023-05-18 | ||
Chemenu | CM333404-100g |
2-chloro-N-methylsulfonylacetamide |
202658-88-6 | 95%+ | 100g |
$116 | 2022-09-29 | |
Chemenu | CM333404-500g |
2-chloro-N-methylsulfonylacetamide |
202658-88-6 | 95%+ | 500g |
$407 | 2022-09-29 | |
TRC | C373720-10g |
2-Chloro-N-(methylsulfonyl)acetamide |
202658-88-6 | 10g |
$339.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A60070-250mg |
2-Chloro-N-(methylsulfonyl)acetamide |
202658-88-6 | 97% | 250mg |
¥61.0 | 2023-09-08 | |
Enamine | EN300-6985361-5.0g |
2-chloro-N-methanesulfonylacetamide |
202658-88-6 | 95.0% | 5.0g |
$66.0 | 2025-03-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060734-25g |
2-Chloro-N-(methylsulfonyl)acetamide |
202658-88-6 | 98% | 25g |
¥4019.00 | 2023-11-21 | |
Chemenu | CM333404-1000g |
2-chloro-N-methylsulfonylacetamide |
202658-88-6 | 95%+ | 1000g |
$692 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SD472-100mg |
2-Chloro-N-(methylsulfonyl)acetamide |
202658-88-6 | 97% | 100mg |
99CNY | 2021-05-07 |
2-Chloro-N-(methylsulfonyl)acetamide 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-Chloro-N-(methylsulfonyl)acetamideに関する追加情報
Recent Advances in the Study of 2-Chloro-N-(methylsulfonyl)acetamide (CAS: 202658-88-6): A Comprehensive Research Brief
2-Chloro-N-(methylsulfonyl)acetamide (CAS: 202658-88-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro and methylsulfonyl functional groups, has been the subject of recent studies due to its potential applications in drug development and chemical synthesis. The purpose of this research brief is to provide an up-to-date overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic uses.
Recent studies have focused on the synthesis and optimization of 2-Chloro-N-(methylsulfonyl)acetamide. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The method involves a two-step process starting from chloroacetyl chloride and methylsulfonamide, with optimized reaction conditions that minimize by-products. This advancement is particularly relevant for pharmaceutical applications where high purity is essential.
In terms of biological activity, 2-Chloro-N-(methylsulfonyl)acetamide has shown promise as a precursor in the synthesis of bioactive molecules. A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its utility in creating sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. These inhibitors have potential applications in treating glaucoma, epilepsy, and certain cancers. The study highlighted the compound's role in introducing the methylsulfonyl moiety, which is critical for binding affinity and selectivity.
Further research has explored the compound's mechanism of action at the molecular level. Computational studies using density functional theory (DFT) and molecular docking simulations have provided insights into its electronic properties and interactions with biological targets. These findings, published in Chemical Biology & Drug Design (2024), suggest that 2-Chloro-N-(methylsulfonyl)acetamide's reactivity is influenced by the electron-withdrawing effects of both the chloro and methylsulfonyl groups, making it a versatile intermediate in medicinal chemistry.
In addition to its pharmaceutical potential, 2-Chloro-N-(methylsulfonyl)acetamide has been investigated for its role in agrochemical applications. A 2023 study in Pest Management Science reported its use as a building block for novel herbicides with improved environmental profiles. The compound's structural features contribute to the herbicidal activity while reducing toxicity to non-target organisms, aligning with the growing demand for sustainable agrochemicals.
Despite these advancements, challenges remain in fully harnessing the potential of 2-Chloro-N-(methylsulfonyl)acetamide. Issues such as stability under physiological conditions and scalability of synthetic methods require further investigation. Ongoing research aims to address these limitations through structural modifications and process optimization. Collaborative efforts between academic and industrial researchers are expected to drive future breakthroughs in this area.
In conclusion, 2-Chloro-N-(methylsulfonyl)acetamide (CAS: 202658-88-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its synthesis, biological activity, and applications, paving the way for its use in drug development and agrochemical innovation. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical and agricultural needs.
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